2-Methoxy-1-(quinolin-1(2h)-yl)ethanone 2-Methoxy-1-(quinolin-1(2h)-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 30831-86-8
VCID: VC15974085
InChI: InChI=1S/C12H13NO2/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-7H,8-9H2,1H3
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

2-Methoxy-1-(quinolin-1(2h)-yl)ethanone

CAS No.: 30831-86-8

Cat. No.: VC15974085

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-1-(quinolin-1(2h)-yl)ethanone - 30831-86-8

Specification

CAS No. 30831-86-8
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 2-methoxy-1-(2H-quinolin-1-yl)ethanone
Standard InChI InChI=1S/C12H13NO2/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-7H,8-9H2,1H3
Standard InChI Key POZLVXCQXAUMAT-UHFFFAOYSA-N
Canonical SMILES COCC(=O)N1CC=CC2=CC=CC=C21

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises a planar quinoline ring system fused with a benzene ring and a pyridine-like nitrogen. Key substituents include:

  • Methoxy group (-OCH₃): Positioned at the 2nd carbon of the quinoline ring.

  • Acetyl group (-COCH₃): Attached to the 1st nitrogen of the quinoline moiety, forming an enone system.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₂
SMILESCC(=O)N1C(C=CC2=CC=CC=C21)OC
InChIKeyDNVWXCCXMJHGAD-UHFFFAOYSA-N
Predicted CCS (Ų)*143.5 ([M+H]+)

*Collision Cross Section (CCS) values predict ion mobility in mass spectrometry, aiding analytical identification .

Synthesis and Preparation

Claisen-Schmidt Condensation

A plausible route involves the Claisen-Schmidt condensation between 2-methoxyquinoline and an acetylating agent. Analogous methods for related quinolines include:

  • Base-catalyzed coupling: Reaction of 2-chlorobenzo[h]quinoline-3-carbaldehyde with p-methoxyacetophenone in ethanol-DMF under NaOH, yielding α,β-unsaturated ketones .

  • Copper-catalyzed domino synthesis: Copper(II) facilitates annulation of arylamines and alkynes to construct quinoline cores, as demonstrated for methyl 8-iodo-4-(2-methoxy-2-oxoethyl)quinoline-2-carboxylate .

Functionalization Strategies

Post-synthetic modifications may include:

  • Cycloadditions: Huisgen-Meldal-Sharpless click chemistry to append triazole moieties, as seen in Cu-catalyzed [3+2] reactions of terminal alkynes .

  • Nucleophilic substitutions: Introduction of halogens or aryl groups via palladium-catalyzed cross-couplings.

Physicochemical Properties

Collision Cross-Section (CCS) Profiles

Ion mobility data for common adducts are critical for mass spectrometric characterization:

Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]+204.10192143.5
[M+Na]+226.08386157.3
[M-H]-202.08736145.7

Solubility and Stability

  • Solubility: Likely moderate in polar aprotic solvents (DMF, DMSO) due to the quinoline core’s hydrophobicity and acetyl group’s polarity.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, given the enone and methoxy groups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the acetyl methyl group (~2.5 ppm) and methoxy protons (~3.8 ppm). Aromatic protons in the quinoline ring resonate between 7.0–8.5 ppm .

  • HRMS: Precise mass measurements (e.g., [M+H]+ at m/z 204.1019) confirm molecular identity .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water gradients is recommended for purity assessment.

Applications and Future Directions

Material Science

Quinoline derivatives serve as ligands in luminescent complexes and organic semiconductors. The acetyl group’s electron-withdrawing nature could enhance charge transport properties.

Drug Discovery

Priority research areas include:

  • Structure-activity relationship (SAR) studies: Systematic variation of substituents to optimize pharmacokinetics.

  • Targeted delivery: Conjugation with nanoparticles or antibodies to improve bioavailability.

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